2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER
CAS No.:
Cat. No.: VC8597414
Molecular Formula: C21H22N4OS
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N4OS |
|---|---|
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 15-[(2,3-dimethylphenoxy)methyl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene |
| Standard InChI | InChI=1S/C21H22N4OS/c1-13-7-6-9-16(14(13)2)26-11-18-23-20-19-15-8-4-3-5-10-17(15)27-21(19)22-12-25(20)24-18/h6-7,9,12H,3-5,8,10-11H2,1-2H3 |
| Standard InChI Key | QFNJISORJGOOHQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCCC5)C |
| Canonical SMILES | CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCCC5)C |
Introduction
Structural Characterization and Nomenclature
The compound’s IUPAC name systematically describes its polycyclic framework:
-
Core structure: A 9,10,11,12-tetrahydro-8H-cyclohepta thieno[3,2-e] triazolo[1,5-c]pyrimidine system, comprising:
-
A seven-membered cycloheptane ring fused to a thiophene moiety.
-
A triazolopyrimidine group, which integrates a triazole ring condensed with a pyrimidine.
-
-
Substituent: A 2,3-dimethylphenyl group connected via a methylene ether (–O–CH2–) linkage at position 2 of the triazolopyrimidine.
Molecular Formula: C24H24N4OS
Molecular Weight: 416.54 g/mol (calculated from constituent atomic masses).
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Cycloheptane ring | Seven-membered saturated hydrocarbon ring fused to thiophene. |
| Thiophene moiety | Five-membered aromatic ring containing sulfur, contributing to electron-rich character. |
| Triazolopyrimidine | Bicyclic system combining triazole (3 N atoms) and pyrimidine (2 N atoms). |
| 2,3-Dimethylphenyl ether | Aromatic substituent with methyl groups at positions 2 and 3, linked via an ether methylene bridge. |
Synthetic Routes and Reaction Pathways
While no explicit synthesis for this compound is documented, its preparation likely involves multi-step strategies drawing from established methods for analogous structures :
Key Synthetic Steps
-
Formation of the Triazolopyrimidine Core:
-
Condensation of aminotriazole with a pyrimidine precursor under acidic or basic conditions.
-
Cyclization via thermal or catalytic methods to form the fused triazolopyrimidine system.
-
-
Thiophene Annulation:
-
Electrophilic aromatic substitution or cycloaddition reactions to attach the thiophene ring to the cycloheptane framework.
-
-
Etherification:
Industrial Considerations
-
Scalable production would require optimization of reaction conditions (temperature, solvent, catalysts) to maximize yield and purity.
-
Continuous-flow reactors may enhance efficiency for high-volume synthesis.
Physicochemical Properties
Inferred from structural analogs (e.g., ):
Table 2: Predicted Physicochemical Properties
Reactivity and Functionalization
The compound’s reactivity is governed by:
-
Electrophilic Sites: Thiophene sulfur, pyrimidine nitrogen atoms.
-
Nucleophilic Sites: Ether oxygen, methylene bridge.
Oxidation Reactions
-
Thiophene Oxidation: May form sulfoxide or sulfone derivatives using H2O2 or peracids .
-
Aromatic Ring Oxidation: Side-chain methyl groups could oxidize to carboxylic acids under strong conditions (e.g., KMnO4).
Substitution Reactions
-
Electrophilic Aromatic Substitution: Nitration or halogenation at activated positions on the dimethylphenyl ring .
-
Nucleophilic Displacement: Replacement of the methylene ether group with amines or thiols under basic conditions.
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume